Product packaging for O-(2-fluoro-6-methoxyphenyl)hydroxylamine(Cat. No.:)

O-(2-fluoro-6-methoxyphenyl)hydroxylamine

Cat. No.: B13715972
M. Wt: 157.14 g/mol
InChI Key: URDYYAVPEBFCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(2-Fluoro-6-methoxyphenyl)hydroxylamine ( 1521224-73-6) is a specialized aromatic hydroxylamine derivative of significant value in synthetic organic and medicinal chemistry . This compound, with the molecular formula C 7 H 8 FNO 2 and a molecular weight of 157.14 g/mol, serves as a versatile bifunctional building block . Its structure incorporates both a hydroxylamine group and a substituted phenyl ring, featuring a fluorine atom at the 2-position and a methoxy group at the 6-position, which can be leveraged for further molecular diversification . Researchers primarily utilize this compound as a key synthon in the construction of more complex heterocyclic architectures and functionalized molecules. Its reactivity profile allows it to participate in various cyclization and coupling reactions, making it particularly valuable for creating combinatorial libraries or targeted compounds in drug discovery efforts . The presence of the electron-withdrawing fluorine atom can significantly influence the compound's electronic properties and metabolic stability when incorporated into larger molecular frameworks, which is a critical consideration in the design of bioactive agents . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8FNO2 B13715972 O-(2-fluoro-6-methoxyphenyl)hydroxylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8FNO2

Molecular Weight

157.14 g/mol

IUPAC Name

O-(2-fluoro-6-methoxyphenyl)hydroxylamine

InChI

InChI=1S/C7H8FNO2/c1-10-6-4-2-3-5(8)7(6)11-9/h2-4H,9H2,1H3

InChI Key

URDYYAVPEBFCOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)ON

Origin of Product

United States

Synthetic Strategies for O 2 Fluoro 6 Methoxyphenyl Hydroxylamine

Precursor Synthesis and Functionalization

The successful synthesis of the target compound is critically dependent on the availability and purity of its key precursors: the substituted phenol (B47542) that forms the aryl ether component and a suitable source for the hydroxylamine (B1172632) group.

Synthesis of Substituted Phenols for Etherification

The core aromatic structure of the target molecule is derived from 2-fluoro-6-methoxyphenol. This compound serves as the direct precursor in a Mitsunobu reaction or can be converted into an aryl halide (e.g., 2-bromo-1-fluoro-3-methoxybenzene) for use in palladium-catalyzed coupling reactions. 2-fluoro-6-methoxyphenol is a known chemical entity and is commercially available, often as a pale yellow liquid. sapphirebioscience.comthermofisher.com Its synthesis can be achieved through standard methods of aromatic chemistry, such as the ortho-fluorination of guaiacol (2-methoxyphenol) or the functionalization of other appropriately substituted benzene (B151609) derivatives.

Strategies for Introducing the Hydroxylamine Moiety

The hydroxylamine group (-ONH₂) is highly reactive and is therefore typically introduced using a more stable, protected precursor, often referred to as a "hydroxylamine equivalent". nih.gov These reagents are designed to react selectively at the oxygen atom in the desired bond-forming reaction, after which the protecting group can be cleanly removed.

Commonly used hydroxylamine equivalents include:

N-Hydroxyphthalimide: A crystalline solid that is easy to handle and acts as an effective nucleophile in both SN2-type alkylations and Mitsunobu reactions. The phthalimide group is typically removed with hydrazine. nih.govresearchgate.net

Ethyl acetohydroximate: Utilized in palladium-catalyzed O-arylation, this reagent serves as an efficient hydroxylamine surrogate. The protecting group is removed under mild acidic conditions. nih.govorganic-chemistry.org

tert-Butyl N-hydroxycarbamate: This reagent can be O-alkylated with alcohol mesylates, and the Boc protecting group is subsequently removed with acid, providing the hydroxylamine hydrochloride salt directly. organic-chemistry.org

Optimization of Reaction Conditions

The successful synthesis of O-(2-fluoro-6-methoxyphenyl)hydroxylamine via palladium-catalyzed O-arylation is highly dependent on the careful optimization of several reaction parameters. The following sections discuss the critical aspects of this optimization process, drawing on data from analogous systems due to the absence of specific literature for the target compound.

The choice of solvent can significantly influence the rate and outcome of a chemical reaction by affecting the solubility of reactants, the stability of intermediates, and the efficacy of the catalyst. wikipedia.orgacs.org In the context of palladium-catalyzed O-arylation for the synthesis of O-aryl hydroxylamines, a range of aprotic solvents are typically screened to identify the optimal medium.

Research on the synthesis of similar O-aryl hydroxylamines has demonstrated that polar aprotic solvents are generally preferred. A study by Maimone and Buchwald on the Pd-catalyzed O-arylation of ethyl acetohydroximate provides valuable insights into solvent effects. The following table summarizes the impact of different solvents on the yield of a representative O-arylation reaction.

SolventDielectric Constant (approx.)Yield (%)
Toluene2.475
Dioxane2.288
THF7.660
DME7.294

As indicated by the data, dimethoxyethane (DME) provided the highest yield for the model reaction, suggesting that solvents with moderate polarity and good coordinating ability can be beneficial for this type of transformation. For the synthesis of this compound, a similar solvent screening would be essential to maximize the product yield.

The heart of the palladium-catalyzed O-arylation reaction is the catalyst system, which consists of a palladium precursor and a supporting ligand. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

Bulky, electron-rich phosphine ligands have been found to be particularly effective for C–O bond formation. nih.govmit.edu The work of Maimone and Buchwald highlights the importance of ligand choice in the O-arylation of ethyl acetohydroximate. A screening of various biarylphosphine ligands demonstrated significant variation in catalytic efficiency.

LigandYield (%)
t-BuBrettPhos94
RuPhos85
JohnPhos70
SPhos78

The data clearly shows that t-BuBrettPhos was the superior ligand for the model reaction, leading to the highest yield. This is likely due to the ligand's steric bulk and electronic properties, which promote efficient reductive elimination to form the desired C–O bond. For the synthesis of this compound, a similar screening of state-of-the-art ligands would be necessary to identify the most effective catalyst system.

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of reaction parameters such as temperature and pressure. These factors not only influence the reaction rate and yield but also have significant implications for process safety, energy consumption, and cost-effectiveness.

For many palladium-catalyzed cross-coupling reactions, the reaction temperature is a critical parameter. Higher temperatures generally lead to faster reaction rates, but can also result in the formation of impurities through side reactions or catalyst decomposition. An optimal temperature profile must be established to ensure a high conversion to the desired product in a reasonable timeframe without compromising purity. For the synthesis of O-aryl hydroxylamines, temperatures in the range of 80-110 °C are commonly employed.

Pressure is typically less of a critical parameter for this type of reaction when conducted in standard batch reactors at a laboratory scale. However, in an industrial setting, reactions may be run in sealed vessels where the vapor pressure of the solvent at the reaction temperature can lead to elevated pressures. While high pressure is not typically required to drive the reaction, precise control and monitoring of the internal pressure are crucial for safety. In specialized high-pressure reactors, the effect of pressure on reaction kinetics and selectivity could be explored, although there is limited literature on this for O-aryl hydroxylamine synthesis. The primary focus in industrial research would be on ensuring consistent and safe operation within the pressure limits of the equipment.

Reactivity and Mechanistic Investigations of O 2 Fluoro 6 Methoxyphenyl Hydroxylamine

Nucleophilic Reactivity of the Hydroxylamine (B1172632) Nitrogen

The nitrogen atom in O-(2-fluoro-6-methoxyphenyl)hydroxylamine possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity is central to its reactivity, particularly in reactions involving electrophilic carbon centers. The electronic environment of the molecule, influenced by the ortho-fluoro and ortho-methoxy substituents on the phenyl ring, modulates this reactivity.

Amination Reactions with Carbonyl Compounds

O-substituted hydroxylamines are well-documented reagents for the amination of carbonyl compounds. nih.govresearchgate.netresearchgate.netnih.gov The reaction of this compound with aldehydes and ketones is expected to proceed via nucleophilic addition to the carbonyl carbon, leading to the formation of a hemiaminal intermediate. Subsequent dehydration of this intermediate yields the corresponding O-substituted oxime. nih.gov

The general mechanism for this transformation is initiated by the attack of the nucleophilic nitrogen of the hydroxylamine on the electrophilic carbonyl carbon. This is often catalyzed by acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The subsequent elimination of a water molecule results in the formation of the C=N double bond characteristic of an oxime. wikipedia.orgkhanacademy.org

A variety of carbonyl compounds can undergo this amination reaction. The table below illustrates the expected products from the reaction of this compound with representative aldehydes and ketones.

Carbonyl CompoundProduct (O-substituted Oxime)
FormaldehydeO-(2-fluoro-6-methoxyphenyl)formaldoxime
AcetaldehydeO-(2-fluoro-6-methoxyphenyl)acetaldoxime
AcetoneO-(2-fluoro-6-methoxyphenyl)acetonoxime
BenzaldehydeO-(2-fluoro-6-methoxyphenyl)benzaldoxime

Reactivity in Imine and Oxime Formation

The formation of O-substituted oximes from this compound and carbonyl compounds is a specific example of imine formation. wikipedia.orgkhanacademy.org The stability of the resulting oxime is a key thermodynamic driving force for the reaction. The C=N bond of the oxime is conjugated with the aromatic ring, and the presence of the oxygen atom influences the electronic properties of this bond.

The reaction conditions for oxime formation can be optimized to achieve high yields. Factors such as pH and the nature of the solvent can play a crucial role. Mildly acidic conditions are often employed to facilitate both the protonation of the carbonyl group and the dehydration of the hemiaminal intermediate. nih.govnih.gov

Electrophilic Activation and Transformations

While the primary reactivity of the hydroxylamine nitrogen is nucleophilic, the molecule can undergo transformations involving electrophilic species or activation to generate electrophilic intermediates.

Participation in Redox Chemistry

Hydroxylamines can participate in redox reactions, acting as either oxidizing or reducing agents depending on the reaction conditions and the other reactants involved. The oxidation of O-substituted hydroxylamines can lead to the formation of nitroso compounds or other oxidized species. Conversely, they can act as reducing agents in certain contexts. Studies on hydroxylamine itself have explored its reactivity with species like superoxide (B77818) radicals, though its reactivity was found to be slow. nih.gov The specific redox behavior of this compound would be influenced by the electronic effects of the substituted phenyl ring.

Generation of Reactive Intermediates

Under certain conditions, O-substituted hydroxylamines can be precursors to reactive intermediates. For instance, cleavage of the N-O bond can generate aminyl radicals or related species. These intermediates can then participate in a variety of synthetic transformations. Electrophilic amination reagents derived from hydroxylamines have been developed for the direct introduction of amino groups. nih.govresearchgate.netorgsyn.org For example, O-acyl or O-sulfonyl hydroxylamine derivatives can act as sources of electrophilic nitrogen. researchgate.net

Aromatic Ring Reactivity and Functionalization

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the substituents—the fluoro and methoxy (B1213986) groups—will govern the position of substitution. The methoxy group is a strong activating group and is ortho, para-directing. The fluorine atom is deactivating due to its electronegativity but is also ortho, para-directing. The interplay of these electronic effects will determine the regioselectivity of functionalization. Metabolic studies of drugs containing methoxy-substituted phenyl rings often show hydroxylation of the aromatic ring, indicating its susceptibility to oxidative functionalization. researchgate.netpreprints.org

The table below summarizes the expected directing effects of the substituents on electrophilic aromatic substitution.

SubstituentPosition on RingActivating/DeactivatingDirecting Effect
-F2DeactivatingOrtho, Para
-OCH36ActivatingOrtho, Para
-ONH21ActivatingOrtho, Para

Given the positions of the existing substituents, electrophilic attack is likely to occur at the positions para to the fluoro and methoxy groups, which are sterically more accessible.

Directing Effects of Fluoro and Methoxy Substituents

The directing effects of substituents in electrophilic aromatic substitution are a cornerstone of organic chemistry. Substituents alter the reactivity of the benzene (B151609) ring and dictate the position of incoming electrophiles. chemistrytalk.org They are broadly classified as either activating or deactivating groups, and as ortho-, para-, or meta-directors.

The methoxy group (-OCH₃) is a potent activating group and an ortho-, para-director. organicchemistrytutor.com This is due to its ability to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the substitution. organicchemistrytutor.comlibretexts.org The oxygen atom's lone pairs can participate in the π-system of the ring, increasing the electron density at the ortho and para positions. organicchemistrytutor.com This makes these positions more nucleophilic and thus more susceptible to attack by electrophiles. organicchemistrytutor.com

Conversely, the fluorine atom is a deactivating group, yet it is also an ortho-, para-director. youtube.com Halogens are electronegative, withdrawing electron density from the ring through the inductive effect, which deactivates the ring towards electrophilic attack. youtube.com However, like the methoxy group, halogens possess lone pairs of electrons that can be donated to the ring via resonance. youtube.com This resonance effect partially counteracts the inductive withdrawal and directs incoming electrophiles to the ortho and para positions by stabilizing the corresponding arenium ion intermediates. youtube.com

Regioselectivity in Electrophilic Aromatic Substitution (if applicable to derivatives)

When a monosubstituted aromatic ring undergoes a second substitution, the position of the new substituent is determined by the directing effects of the initial substituent. chemistrytalk.org In derivatives of this compound, the combined influence of the fluoro and methoxy groups will dictate the regiochemical outcome of electrophilic aromatic substitution reactions.

All activating groups are ortho-, para-directors, while deactivating groups are generally meta-directors, with the exception of halogens which are ortho-, para-directing. libretexts.org The methoxy group strongly directs substitution to the ortho and para positions. The fluorine atom, while deactivating, also directs to the ortho and para positions. Therefore, in derivatives of this compound, electrophilic attack is expected to occur at the positions ortho and para to these substituents. The precise regioselectivity will depend on the specific electrophile and reaction conditions, as steric hindrance can also play a role. chemistrytalk.org

Table 1: Directing Effects of Substituents

SubstituentElectronic EffectReactivity EffectDirecting Effect
-OCH₃ Electron-donating (Resonance)ActivatingOrtho, Para
-F Electron-withdrawing (Inductive)DeactivatingOrtho, Para

Mechanistic Pathways of Key Transformations

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are a powerful tool for elucidating reaction mechanisms. By measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature, or solvent), one can infer the rate-determining step and the composition of the transition state. For instance, kinetic studies on the reactions of hydroxylamine with cytosine derivatives have revealed reaction orders and pH dependencies that support specific mechanistic pathways. rsc.org Similar studies on this compound could provide valuable insights into its reactivity.

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a definitive method for tracing the fate of atoms during a chemical reaction. By replacing an atom with one of its heavier isotopes (e.g., ¹⁴C for ¹²C, or ¹⁸O for ¹⁶O), chemists can follow the labeled atom through the reaction sequence and determine bond-making and bond-breaking steps. This technique has been instrumental in confirming many reaction mechanisms in organic chemistry. While specific isotopic labeling experiments for this compound are not documented, this approach would be invaluable in confirming proposed mechanistic pathways.

Computational Modeling of Transition States

Computational chemistry offers a powerful approach to understanding reaction mechanisms by modeling the potential energy surface of a reaction. By calculating the energies of reactants, intermediates, transition states, and products, chemists can predict the most likely reaction pathway. Methods like Density Functional Theory (DFT) can be used to visualize the geometry of transition states and calculate activation energies, providing detailed mechanistic insights. Computational tools are increasingly used to predict the regioselectivity of electrophilic aromatic substitution reactions with high accuracy. chemrxiv.org For instance, computational studies on the reaction of hydroxylamine with phosphate (B84403) esters have helped to elucidate the role of different tautomers and intermediates. researchgate.net

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the applications of This compound in the advanced organic synthesis contexts outlined in your request.

The search for its use as a versatile building block in heterocycle synthesis, including the construction of nitrogen-containing heterocycles, its role in cycloaddition reactions, or as a precursor for azole and azine ring systems, did not yield any specific research findings or data tables.

Similarly, investigations into its role as a reagent in cross-coupling methodologies, such as being an amination reagent for C-N bond formation or for the generation of radical intermediates for coupling, did not provide any dedicated studies or results for this particular compound.

While the broader class of hydroxylamine derivatives is known to be active in these areas of organic chemistry, the specific substitution pattern of this compound does not appear in the currently indexed research literature in relation to these applications. Therefore, it is not possible to provide the requested detailed article with research findings and data tables while adhering to the strict requirements of focusing solely on this specific chemical compound.

Applications of O 2 Fluoro 6 Methoxyphenyl Hydroxylamine in Advanced Organic Synthesis

Precursor for Advanced Synthetic Intermediates

O-Aryl hydroxylamines are valuable precursors in organic synthesis due to the reactive N-O bond, which can be cleaved to facilitate the formation of new carbon-nitrogen or nitrogen-other heteroatom bonds. The specific substitution pattern of O-(2-fluoro-6-methoxyphenyl)hydroxylamine, featuring an electron-withdrawing fluorine atom and an electron-donating methoxy (B1213986) group on the aromatic ring, likely modulates its reactivity and selectivity in these transformations.

Synthesis of Substituted Anilines and Amines

One of the primary applications of O-aryl hydroxylamines is in the synthesis of substituted anilines and other amine derivatives. These reactions often proceed through mechanisms involving the cleavage of the N-O bond and subsequent formation of a C-N bond. While no specific studies detailing the use of this compound for this purpose are readily available, the general reactivity of related compounds provides a framework for its potential utility.

For instance, O-aryl hydroxylamines can act as electrophilic aminating agents. The reaction of organometallic reagents with O-acyl or O-sulfonyl hydroxylamines is a known method for the synthesis of amines. It is plausible that this compound could be activated and subsequently react with nucleophiles to yield corresponding anilines. The electronic properties of the 2-fluoro-6-methoxyphenyl group would be expected to influence the reaction's efficiency and substrate scope.

A hypothetical reaction scheme for the synthesis of a substituted aniline (B41778) using this compound is presented below. This is a generalized representation based on known methodologies for related compounds.

Reactant 1Reactant 2Catalyst/ConditionsProduct
Organometallic Reagent (e.g., Grignard or organolithium)This compoundTransition metal catalyst (e.g., Cu or Pd)Substituted Aniline

This table is illustrative and based on the general reactivity of O-aryl hydroxylamines. Specific experimental data for this compound is not available.

Formation of Nitrogen-Oxygen Linkages in Complex Molecules

The inherent N-O bond within this compound also makes it a potential reagent for the construction of more complex molecules containing nitrogen-oxygen linkages. These motifs are present in various biologically active compounds and functional materials.

Reactions such as N-O cross-coupling or cycloadditions could potentially involve this reagent. The electronic nature of the aryl group can be tuned to modulate the reactivity of the hydroxylamine (B1172632) moiety, making the 2-fluoro-6-methoxy substitution pattern a point of interest for fine-tuning such transformations.

Detailed research findings on the specific use of this compound in the formation of N-O linkages are currently lacking in the literature.

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. Hydroxylamine derivatives have been utilized in various MCRs to introduce nitrogen-containing functionalities into the final product.

Given its structure, this compound could potentially participate in MCRs, for example, in the synthesis of heterocyclic compounds. In such reactions, the hydroxylamine could act as a nucleophile or an electrophile after activation, contributing its nitrogen and the substituted aryl group to the final molecular scaffold.

A generalized representation of a hypothetical multi-component reaction involving an O-aryl hydroxylamine is shown below.

Component AComponent BComponent C (O-Aryl Hydroxylamine)Product
Aldehyde or KetoneIsocyanideThis compoundComplex N-containing heterocycle

This table represents a conceptual application in MCRs. Specific examples and yields for this compound are not documented.

Advanced Spectroscopic and Structural Elucidation Methodologies for O 2 Fluoro 6 Methoxyphenyl Hydroxylamine and Its Derivatives

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine.

¹H and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum of O-(2-fluoro-6-methoxyphenyl)hydroxylamine is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the amine protons. The aromatic region would likely display a complex multiplet pattern due to spin-spin coupling between the protons and the fluorine atom. The methoxy group protons would appear as a sharp singlet, while the hydroxylamine (B1172632) protons would likely present as a broad singlet, the chemical shift of which could be influenced by solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom in the molecule. The carbon atoms directly bonded to the fluorine and oxygen atoms would show characteristic chemical shifts. The aromatic carbons will appear in the downfield region of the spectrum, and their signals may be split into doublets due to coupling with the adjacent fluorine atom.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
Aromatic CH6.80 - 7.20m-
OCH₃3.85s-
NH₂5.50br s-

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-F158.0 (d, ¹JCF ≈ 245 Hz)
C-OCH₃150.0
C-ONH₂145.0
Aromatic CH110.0 - 125.0
OCH₃56.0

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated organic compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will likely be split into a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring, providing valuable information about the substitution pattern.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are crucial for establishing the complete connectivity and spatial arrangement of atoms within a molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between scalar-coupled protons. For this compound, this would primarily show correlations between the adjacent protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the methoxy protons' signal would correlate with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling molecular fragments. For example, correlations would be expected between the methoxy protons and the aromatic carbon to which the methoxy group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. For this molecule, NOESY could reveal through-space interactions between the methoxy group protons and the adjacent aromatic proton, which can help in determining the preferred conformation of the methoxy group relative to the ring.

Mass Spectrometry for Fragmentation Pathway Analysis and Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₇H₈FNO₂.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion) and the analysis of the resulting fragment ions. This technique provides detailed structural information by revealing the molecule's fragmentation pathways. A plausible fragmentation pathway for this compound upon electron ionization could involve the initial loss of the hydroxylamine group or cleavage of the methoxy group, followed by further fragmentation of the aromatic ring.

Plausible Fragmentation Pathway of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
157126NH₂OH2-fluoro-6-methoxyphenyl cation
157142CH₃[M-CH₃]⁺
12698COFluorophenyl cation

No Publicly Available Theoretical and Computational Studies on this compound

Despite a comprehensive search of scientific databases and scholarly articles, no specific theoretical and computational studies focusing on the chemical compound this compound were identified. This absence of published research prevents a detailed analysis of its electronic structure, conformational preferences, and reaction pathways as requested.

While general computational chemistry methodologies are well-established for analyzing molecules with similar functional groups, specific data derived from quantum chemical calculations, such as Frontier Molecular Orbital (FMO) analysis, charge distribution maps, torsional scans, and reaction energy profiles for this compound, are not available in the public domain.

Consequently, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline, which includes:

Theoretical and Computational Studies on O 2 Fluoro 6 Methoxyphenyl Hydroxylamine

Reaction Pathway Modeling and Energy Profiles

The generation of the requested data tables and in-depth research findings is contingent upon the existence of primary research in this specific area. Without such foundational studies, any attempt to construct the article would be speculative and lack the required scientific rigor and accuracy. Further research is needed to be conducted and published to enable a thorough theoretical and computational characterization of O-(2-fluoro-6-methoxyphenyl)hydroxylamine.

Transition State Characterization for Key Reactions

The characterization of transition states is fundamental to understanding reaction mechanisms, rates, and pathways. For a molecule like this compound, key reactions would likely involve the hydroxylamine (B1172632) moiety, such as N-N bond formation or Cope-type hydroaminations. nih.govresearchgate.net

Computational chemistry provides powerful tools to locate and analyze these high-energy transition state structures. Using methods like Density Functional Theory (DFT), researchers can map the potential energy surface of a reaction. A transition state is identified as a first-order saddle point on this surface, which is a stationary point with exactly one imaginary vibrational frequency. researchgate.net This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for example, the stretching of a bond that is breaking and the forming of a new bond. researchgate.net

For a hypothetical reaction, such as the coupling of this compound with an N-sulfinylaniline, computational studies would first optimize the geometries of the reactants, products, and any intermediates. nih.gov Then, a transition state search algorithm would be employed to locate the structure connecting these species. Once a candidate transition state is found, a frequency calculation is performed to confirm the presence of a single imaginary frequency. The energy of this transition state relative to the reactants determines the activation energy barrier, a key factor in predicting the reaction rate.

Prediction of Reactivity and Selectivity

Computational models are invaluable for predicting the reactivity and selectivity of organic molecules. nih.gov For this compound, these predictions would focus on how the electronic and steric properties imparted by the 2-fluoro and 6-methoxy substituents on the phenyl ring influence its chemical behavior.

Reactivity: Reactivity can be assessed by calculating various molecular properties and descriptors. Analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) can indicate its nucleophilic or electrophilic nature. Mapping the electrostatic potential onto the electron density surface reveals regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). researchgate.net For instance, the nitrogen and oxygen atoms of the hydroxylamine group are expected to be nucleophilic centers.

Selectivity: In reactions where multiple outcomes are possible (e.g., electrophilic aromatic substitution), computational chemistry can predict the most likely product. This is achieved by modeling the potential reaction pathways for attack at different positions on the aromatic ring. By calculating the activation energies for each pathway, the kinetically favored product can be identified as the one formed via the lowest-energy transition state. rsc.orgchemrxiv.org The steric hindrance from the ortho-methoxy group and the electronic influence of the ortho-fluoro group would be critical factors in determining this selectivity.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational quantum chemistry methods are widely used to predict spectroscopic properties, which can aid in the structural confirmation and analysis of newly synthesized compounds.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the chemical shifts (δ) for NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F. The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. researchgate.netnih.gov

The accuracy of these predictions is highly dependent on the choice of the theoretical level, including the exchange-correlation functional (e.g., B3LYP) and the basis set (e.g., 6-31+G(d,p)). nih.gov For fluorinated aromatic compounds, it is standard practice to calculate the absolute isotropic shielding constants (σ) for the molecule of interest and a reference compound (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). The chemical shift is then determined relative to the reference. To improve accuracy and correct for systematic errors, calculated shielding values are often linearly scaled against experimental data from a set of known compounds. researchgate.netnih.govacs.org

The table below illustrates the type of data generated in such a study, comparing hypothetical experimental NMR shifts for this compound with theoretically predicted values.

NucleusAtom PositionHypothetical Experimental Shift (ppm)Calculated Shift (ppm)
¹⁹FC2-F-115.0-116.2
¹³CC1-O158.5159.1
¹³CC2-F155.8 (d, JCF = 245 Hz)156.5
¹³CC6-OCH₃148.2148.9
¹HOCH₃3.853.89
¹HNH₂5.905.98

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Computational methods can calculate the harmonic vibrational frequencies corresponding to the normal modes of vibration. nih.gov These calculations are typically performed at the same level of theory (e.g., DFT) used for geometry optimization.

The output of a frequency calculation is a list of vibrational modes and their corresponding frequencies (in cm⁻¹), which can be visualized to understand the specific atomic motions involved (e.g., stretching, bending, wagging). nih.gov Because the harmonic approximation neglects anharmonicity, calculated frequencies are often systematically higher than experimental values. To improve the correlation with experimental spectra, it is common practice to apply a uniform scaling factor to the computed frequencies. acs.org

Below is an illustrative table comparing key hypothetical experimental IR absorption bands for this compound with scaled theoretical frequencies and their assignments.

Vibrational Mode AssignmentHypothetical Experimental Frequency (cm⁻¹)Calculated (Scaled) Frequency (cm⁻¹)
N-H Stretch3310, 32503305, 3245
C-H Stretch (Aromatic)30803075
C-H Stretch (Aliphatic, -OCH₃)29452940
C=C Stretch (Aromatic Ring)1610, 15051605, 1500
C-O-C Stretch (Aryl Ether)12701265
C-F Stretch12301225
N-O Stretch910905

Future Research Directions and Unexplored Avenues for O 2 Fluoro 6 Methoxyphenyl Hydroxylamine

Development of Novel Synthetic Routes

The synthesis of substituted hydroxylamines is a field ripe for innovation. While classical methods exist, future research could focus on developing more efficient, sustainable, and versatile synthetic routes to compounds like O-(2-fluoro-6-methoxyphenyl)hydroxylamine.

Key areas for exploration include:

Catalytic C-O and N-O Bond Formation: Developing novel transition-metal-catalyzed cross-coupling reactions to form the core aryl-O-N linkage would be a significant advancement. This could involve the coupling of a substituted phenol (B47542) with an aminating agent or a substituted arylboronic acid with a hydroxylamine (B1172632) equivalent.

Flow Chemistry Approaches: Implementing continuous flow synthesis methods could offer improved reaction control, enhanced safety for potentially unstable intermediates, and easier scalability compared to traditional batch processes.

Greener Synthesis: The use of more environmentally benign solvents, reagents, and catalytic systems will be crucial. This could involve exploring enzymatic routes or photoredox catalysis to construct the target molecule under milder conditions.

A comparative table of potential synthetic strategies is presented below.

Synthetic StrategyPotential AdvantagesPotential Challenges
Nucleophilic Aromatic Substitution Utilizes readily available starting materials.May require harsh reaction conditions and can be limited by substrate scope.
Transition-Metal Catalysis Offers high selectivity and functional group tolerance.Catalyst cost and removal from the final product can be concerns.
Flow Chemistry Improved safety, scalability, and reaction control.Requires specialized equipment and optimization of flow parameters.
Biocatalysis High stereoselectivity and environmentally friendly.Enzyme stability and substrate specificity can be limiting factors.

Exploration of New Reactivity Modes

The reactivity of this compound is largely unexplored. Future research could uncover novel transformations and applications by investigating its behavior in a variety of chemical contexts. The presence of the N-O bond, the substituted aromatic ring, and the hydroxylamine functionality suggests a rich and varied chemical reactivity.

Potential areas of investigation include:

Reactions with Carbonyl Compounds: While hydroxylamines are known to react with aldehydes and ketones to form oximes, the specific electronic and steric effects of the 2-fluoro-6-methoxyphenyl group could lead to unique reactivity or stability of the resulting oximes. Research on related compounds like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride shows its utility in the preparation of oximes from steroids with keto groups.

Radical Reactions: The N-O bond could be homolytically cleaved under thermal or photochemical conditions to generate nitrogen- and oxygen-centered radicals, which could then participate in a variety of bond-forming reactions.

Rearrangement Reactions: Investigation into potential skeletal rearrangements, such as the Bamberger or Stieglitz rearrangements, could lead to the synthesis of novel heterocyclic compounds.

Integration into Catalytic Cycles

The ability of hydroxylamines to act as ligands or to participate in redox processes suggests their potential for use in catalysis. Future research could focus on incorporating this compound or its derivatives into novel catalytic cycles.

Promising research avenues include:

Ligand Development: The nitrogen and oxygen atoms of the hydroxylamine moiety could coordinate to metal centers, making it a potential ligand for transition-metal catalysis. The electronic properties of the substituted phenyl ring could be tuned to modulate the activity and selectivity of the catalyst.

Redox-Mediated Catalysis: Hydroxylamines can act as reducing agents in certain contexts, such as in Fenton-like processes. This suggests that this compound could be used to regenerate the active form of a catalyst in a redox cycle.

Organocatalysis: The hydroxylamine functionality itself could act as a nucleophilic or basic catalyst in a variety of organic transformations.

Advanced Materials Science Applications

While primarily of interest in a chemical synthesis context, the structural features of this compound could lend themselves to applications in materials science.

Potential, though speculative, areas of future research include:

Polymer Chemistry: The hydroxylamine functionality could be used as a site for polymerization or as a functional group to modify the properties of existing polymers. For example, it could be incorporated into a polymer backbone to create materials with novel redox or coordination properties.

Surface Modification: The molecule could be used to modify the surface of materials, imparting new properties such as hydrophobicity or the ability to bind specific analytes. The aromatic ring provides a handle for self-assembly on surfaces like graphene or gold.

Mechanistic Studies of Complex Transformations

A deep understanding of the reaction mechanisms involving this compound will be crucial for its rational application in synthesis and catalysis. Future research should employ a combination of experimental and computational techniques to elucidate the pathways of its reactions.

Key areas for mechanistic investigation include:

Kinetic Studies: Detailed kinetic analysis of its reactions will provide insights into the rate-determining steps and the influence of reaction parameters.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, identify transition states, and predict reactivity.

Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to identify and characterize reactive intermediates.

The table below outlines potential mechanistic studies and the insights they could provide.

Mechanistic TechniqueInformation Gained
Kinetic Isotope Effect Studies Elucidation of bond-breaking/forming in the rate-determining step.
In-situ Spectroscopy (NMR, IR) Identification and characterization of transient intermediates.
Computational Chemistry (DFT) Mapping of reaction energy profiles and visualization of transition states.
Cyclic Voltammetry Probing the redox properties of the molecule and its derivatives.

Q & A

Q. What are the key synthetic strategies for O-(2-fluoro-6-methoxyphenyl)hydroxylamine, and how is its structural integrity validated?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reduction of nitro precursors. For example:

  • Nitro reduction: Reduction of 2-fluoro-6-methoxy-nitrobenzene derivatives using catalytic hydrogenation or zinc/HCl yields the hydroxylamine .
  • O-Alkylation: Reaction of hydroxylamine with halogenated aryl ethers under basic conditions (e.g., K₂CO₃ in DMF) introduces the substituents .
    Validation:
  • NMR spectroscopy confirms substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, fluorine coupling in ¹H NMR).
  • Mass spectrometry (HRMS) verifies molecular weight (±1 ppm accuracy) .

Q. How do the fluorine and methoxy substituents influence the compound’s electronic and steric properties?

Methodological Answer:

  • Electronic effects: The electron-withdrawing fluorine increases the hydroxylamine’s electrophilicity, while the methoxy group donates electrons via resonance, creating regioselective reactivity in nucleophilic reactions .
  • Steric effects: The 2-fluoro and 6-methoxy groups impose steric hindrance, affecting reaction kinetics (e.g., slower acylation compared to unsubstituted analogs) .
    Experimental validation:
  • DFT calculations (B3LYP/6-311+G(2df,2p)) map electron density distribution .
  • Kinetic studies compare reaction rates with control compounds .

Advanced Research Questions

Q. How can competing O- vs. N-acylation pathways be controlled in reactions involving this hydroxylamine?

Methodological Answer: Competition arises from dual nucleophilic sites (O and N). Strategies include:

  • Solvent polarity: Polar aprotic solvents (e.g., DMF) favor O-acylation by stabilizing transition states .
  • Catalysis: Bifunctional catalysts (e.g., hydroxylamine itself) lower activation barriers for O-acylation via proton transfer mechanisms (ΔG‡ ~18.6 kcal/mol vs. 17.4 kcal/mol for N-pathway) .
    Key data:
  • Free energy barriers from computational models (PCM/HF/6-31G(d)) guide solvent selection .
  • HPLC-MS monitors product ratios under varied conditions .

Q. How can discrepancies between theoretical and experimental reaction kinetics be resolved?

Methodological Answer: Contradictions often stem from unaccounted solvent effects or transition-state stabilization. For example:

  • Case study: Theoretical models predicted N-acylation dominance (ΔG‡ = 17.4 kcal/mol), but experiments showed O-acylation as the major product. Resolution involved:
    • Explicit solvent modeling (e.g., COSMO-RS) to refine solvation free energies .
    • Isotopic labeling (¹⁵N-hydroxylamine) to track intermediate stability .
      Recommendation:
      Combine ab initio dynamics with experimental kinetic profiling (stopped-flow UV-Vis) for mechanistic clarity .

Q. What role does this compound play in synthesizing heterocyclic pharmacophores?

Methodological Answer: It serves as a precursor for oxazoles, isoxazolines, and quinazolinones:

  • Oxime formation: Condensation with ketones/aldehydes yields oximes, which undergo cyclization (e.g., InCl₃-catalyzed Beckmann rearrangement to oxazoloquinolines) .
  • N-O bond cleavage: Reductive cleavage (e.g., Zn/HOAc) generates amines for further functionalization .
    Optimization:
  • Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 12 h conventional) .

Q. What challenges arise in optimizing bifunctional catalysis involving this hydroxylamine?

Methodological Answer: Challenges include balancing dual activation pathways and minimizing side reactions:

  • Dual catalysis: The hydroxylamine’s O and N atoms simultaneously activate carbonyl groups and protons, requiring precise pH control (optimum pH 7–8) .
  • Side reactions: Competing hydrolysis of intermediates (e.g., tetrahedral adducts) reduces yields. Mitigation involves:
    • Low-temperature conditions (−20°C) to stabilize intermediates .
    • Additives (e.g., MgCl₂) to sequester water .
      Characterization:
  • Cryogenic X-ray crystallography resolves transient intermediates .

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